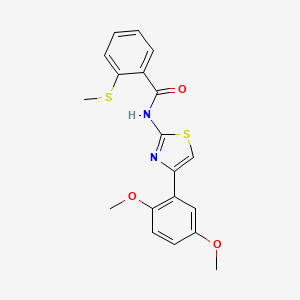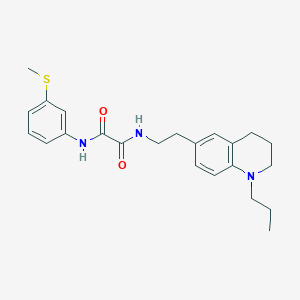
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound featuring both aromatic and heterocyclic structures. Its unique molecular framework and functional groups render it a topic of interest for multiple scientific disciplines, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with 3-(methylthio)aniline and 1-propyl-1,2,3,4-tetrahydroquinoline as starting materials.
Coupling Reaction: : These two compounds undergo a coupling reaction facilitated by oxalyl chloride to form the oxalamide linkage.
Catalysts and Solvents: : Reactions are generally carried out in the presence of a catalyst like triethylamine in an aprotic solvent such as dichloromethane.
Purification: : The product is purified via recrystallization or column chromatography to achieve high purity.
Industrial Production Methods:
Large-scale Synthesis: : Similar to lab-scale synthesis but with adjustments in reagent quantities and reaction vessels to handle larger volumes.
Automation: : Employing automated reactors and purification systems to enhance yield and consistency.
Quality Control: : Stringent quality checks ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation: : Undergoes oxidation reactions typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using reducing agents such as lithium aluminium hydride.
Substitution: : Aromatic substitution reactions facilitated by electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide; carried out under acidic conditions.
Reduction: : Lithium aluminium hydride, hydrogen gas with palladium catalyst.
Substitution: : Halogens for electrophilic substitutions, Grignard reagents for nucleophilic substitutions.
Major Products:
Oxidation: : Carboxylic acids or ketones.
Reduction: : Amines or alcohols.
Substitution: : Halogenated derivatives or organometallic compounds.
科学研究应用
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has extensive applications in:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : Potential use in studying protein-ligand interactions due to its ability to interact with various biomolecules.
Medicine: : Investigation as a potential therapeutic agent, particularly in oncology and neurology due to its structural complexity and bioactivity.
Industry: : Used in the development of advanced materials, including polymers and coatings due to its unique structural properties.
作用机制
The compound exerts its effects primarily through its interaction with specific molecular targets. Its aromatic and heterocyclic components enable it to form stable complexes with enzymes and receptors, modulating their activity. The oxalamide linkage plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar compounds include:
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate
Uniqueness: : The oxalamide linkage in N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide provides a unique structural feature that can significantly influence its chemical reactivity and biological activity, distinguishing it from its counterparts.
属性
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-3-13-26-14-5-6-18-15-17(9-10-21(18)26)11-12-24-22(27)23(28)25-19-7-4-8-20(16-19)29-2/h4,7-10,15-16H,3,5-6,11-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKHTNVTKOTQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
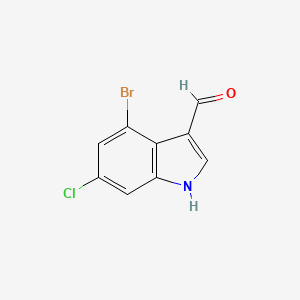

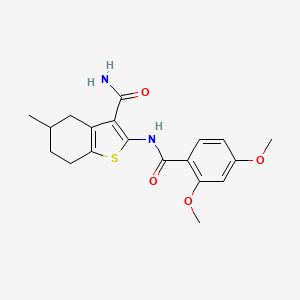
![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2762162.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2762163.png)
![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B2762164.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762165.png)
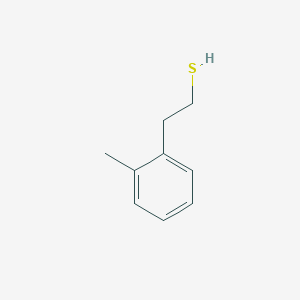

![3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B2762172.png)
![(Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2762173.png)
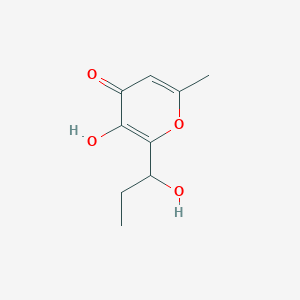
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2762176.png)
